Methyl 3-(benzo[d]thiazol-2-yl)propanoate

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl 3-(benzo[d]thiazol-2-yl)propanoate (CAS 610277-15-1) is a benzothiazole derivative with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol. It is a methyl ester of 3-(benzo[d]thiazol-2-yl)propanoic acid, placing it within the phenylpropionate class of heterocyclic building blocks.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 610277-15-1
Cat. No. B11767356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzo[d]thiazol-2-yl)propanoate
CAS610277-15-1
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H11NO2S/c1-14-11(13)7-6-10-12-8-4-2-3-5-9(8)15-10/h2-5H,6-7H2,1H3
InChIKeyIUEHZBATGFUWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(benzo[d]thiazol-2-yl)propanoate (CAS 610277-15-1): Chemical Identity and Core Properties for Procurement


Methyl 3-(benzo[d]thiazol-2-yl)propanoate (CAS 610277-15-1) is a benzothiazole derivative with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol [1]. It is a methyl ester of 3-(benzo[d]thiazol-2-yl)propanoic acid, placing it within the phenylpropionate class of heterocyclic building blocks [2]. The compound is characterized by its benzothiazole core linked to a propanoate side chain, making it a versatile intermediate in medicinal chemistry and organic synthesis [1].

Why Generic Benzothiazole Propanoate Substitution Fails for Methyl 3-(benzo[d]thiazol-2-yl)propanoate Procurement


Benzothiazole propanoates are not interchangeable. Simple changes, such as swapping the methyl ester for a free acid or a bulkier tert-butyl ester, fundamentally alter physicochemical properties like lipophilicity (LogP), hydrogen-bonding capacity, and solubility [1]. These differences directly impact downstream synthetic utility—the free acid requires activation for amide coupling, while the methyl ester is preferred for controlled hydrolysis or transesterification [2]. Similarly, minor structural variations like the position of the propanoate chain or substitution on the benzothiazole ring can drastically change biological activity, as seen in Wnt-signaling inhibitor development [3].

Quantitative Differentiation Evidence for Methyl 3-(benzo[d]thiazol-2-yl)propanoate Against Closest Analogs


Lipophilicity Comparison: Methyl Ester vs. Free Acid for Membrane Permeability

The target compound's methyl ester provides higher lipophilicity compared to its free acid analog, 3-(benzo[d]thiazol-2-yl)propanoic acid. This is critical for passive membrane permeability in cell-based assays [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bonding Capability: Ester as a Non-Donor for Selective Coupling Reactions

The methyl ester possesses zero hydrogen bond donors (HBD = 0), unlike the free acid (HBD = 1) or primary amide (HBD = 2) analogs. This allows for chemoselective amide bond formation after ester hydrolysis without competing side reactions [1].

Synthetic Chemistry Amide Formation Protecting Group Strategy

Topological Polar Surface Area: Impact on Blood-Brain Barrier Penetration Potential

The TPSA of the target compound (67.4 Ų) is predictive of moderate blood-brain barrier (BBB) penetration, distinguishing it from more polar analogs like the corresponding acid (TPSA ≈ 78-80 Ų) or amide, which would be less CNS-penetrant [1].

CNS Drug Discovery Medicinal Chemistry ADME Properties

Volatility and Handling: Boiling Point Advantage Over Bulky Esters

With a predicted boiling point of 340.5±25.0 °C, the methyl ester is more volatile than bulkier esters like the tert-butyl analog (predicted BP > 360 °C) [1]. This facilitates purification by distillation or removal under reduced pressure during scale-up .

Process Chemistry Purification Scale-up

Optimal Application Scenarios for Methyl 3-(benzo[d]thiazol-2-yl)propanoate Based on Differentiation Evidence


Prodrug Design and Cell-Based Assays Requiring Passive Membrane Permeability

The compound's higher lipophilicity (XLogP = 2.5) and zero hydrogen bond donors make it a suitable ester prodrug or cell-permeable intermediate, as demonstrated by its physicochemical profile relative to the free acid [1]. This is particularly relevant for cellular assays where intracellular target engagement is required.

Multi-Step Synthesis of Benzothiazole-Based Kinase or Wnt Inhibitors

Its role as a protected propanoic acid equivalent allows for chemoselective functionalization. The methyl ester can be carried through multiple synthetic steps and then hydrolyzed to the acid for final amide coupling, a strategy commonly used in the synthesis of benzothiazole-containing bioactive molecules such as KY02111 [2].

CNS-Targeted Drug Discovery Programs

With a TPSA of 67.4 Ų (below the 70 Ų threshold), this compound is predicted to have better BBB penetration than more polar analogs. It is therefore a preferred intermediate for synthesizing CNS-active benzothiazole derivatives [1].

Scale-Up and Process Chemistry Where Volatility Aids Purification

The lower predicted boiling point compared to bulkier ester analogs simplifies distillation and solvent removal, making it a practical choice for process development and large-scale synthesis [3].

Technical Documentation Hub

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